

# Application Note: Quantification of Loxoprofen Sodium Dihydrate using a Validated RP-HPLC Method

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## Compound of Interest

Compound Name: *Loxoprofen sodium dihydrate*

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## Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **loxoprofen sodium dihydrate** in pharmaceutical formulations. The described method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control analysis. This document provides comprehensive experimental protocols, system suitability requirements, and a summary of validation data.

## Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Accurate quantification of **loxoprofen sodium dihydrate** in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note presents a validated RP-HPLC method that is simple, rapid, and cost-effective for the determination of **loxoprofen sodium dihydrate**.

## Experimental Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required. The specific system used for this validation was an Agilent Technologies 1100 series model with a G-13148 (DAD) detector.[3]

## Chromatographic Conditions

The following chromatographic conditions were established and validated for the quantification of **loxoprofen sodium dihydrate**:

Parameter	Condition
Column	PRIMESIL C18 (4.6 x 250 mm, 5 µm)[3]
Mobile Phase	Methanol : 0.05% Orthophosphoric Acid (OPA) buffer (75:25 v/v)[3]
Flow Rate	1.0 mL/min[3]
Injection Volume	20 µL[3]
Detection Wavelength	225 nm[3]
Column Temperature	Ambient[3]
Run Time	Approximately 8 minutes[4]

## Preparation of Solutions

**Mobile Phase Preparation:** Prepare a 0.05% OPA buffer by adding 0.5 mL of orthophosphoric acid to 1000 mL of HPLC grade water. Mix the buffer with methanol in a 25:75 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3][5]

**Standard Stock Solution Preparation:** Accurately weigh and transfer 100 mg of **loxoprofen sodium dihydrate** working standard into a 100 mL volumetric flask.[5] Add approximately 70 mL of the diluent (mobile phase) and sonicate to dissolve. Dilute to the mark with the diluent to obtain a stock solution of 1000 µg/mL.

**Working Standard Solution Preparation:** From the standard stock solution, prepare a working standard solution of 50 µg/mL by diluting with the mobile phase.[5]

#### Sample Solution Preparation (for Tablets):

- Weigh and finely powder twenty tablets.
- Accurately weigh a quantity of the powder equivalent to 100 mg of **loxoprofen sodium dihydrate** and transfer it to a 100 mL volumetric flask.[\[5\]](#)
- Add approximately 70 mL of the diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.[\[5\]](#)
- Dilute to the mark with the diluent and mix well.
- Filter the solution through a 0.45 µm nylon membrane filter.[\[5\]](#)
- Dilute 5 mL of the filtered solution to 100 mL with the diluent to obtain a final concentration of approximately 50 µg/mL.[\[5\]](#)

## Method Validation

The developed RP-HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[\[3\]\[4\]](#)

## System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The acceptance criteria are summarized in the table below.

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$ <a href="#">[6]</a>
Theoretical Plates	$> 2000$
Relative Standard Deviation (RSD) of Peak Areas	$\leq 2.0\%$ for six replicate injections <a href="#">[4][6]</a>

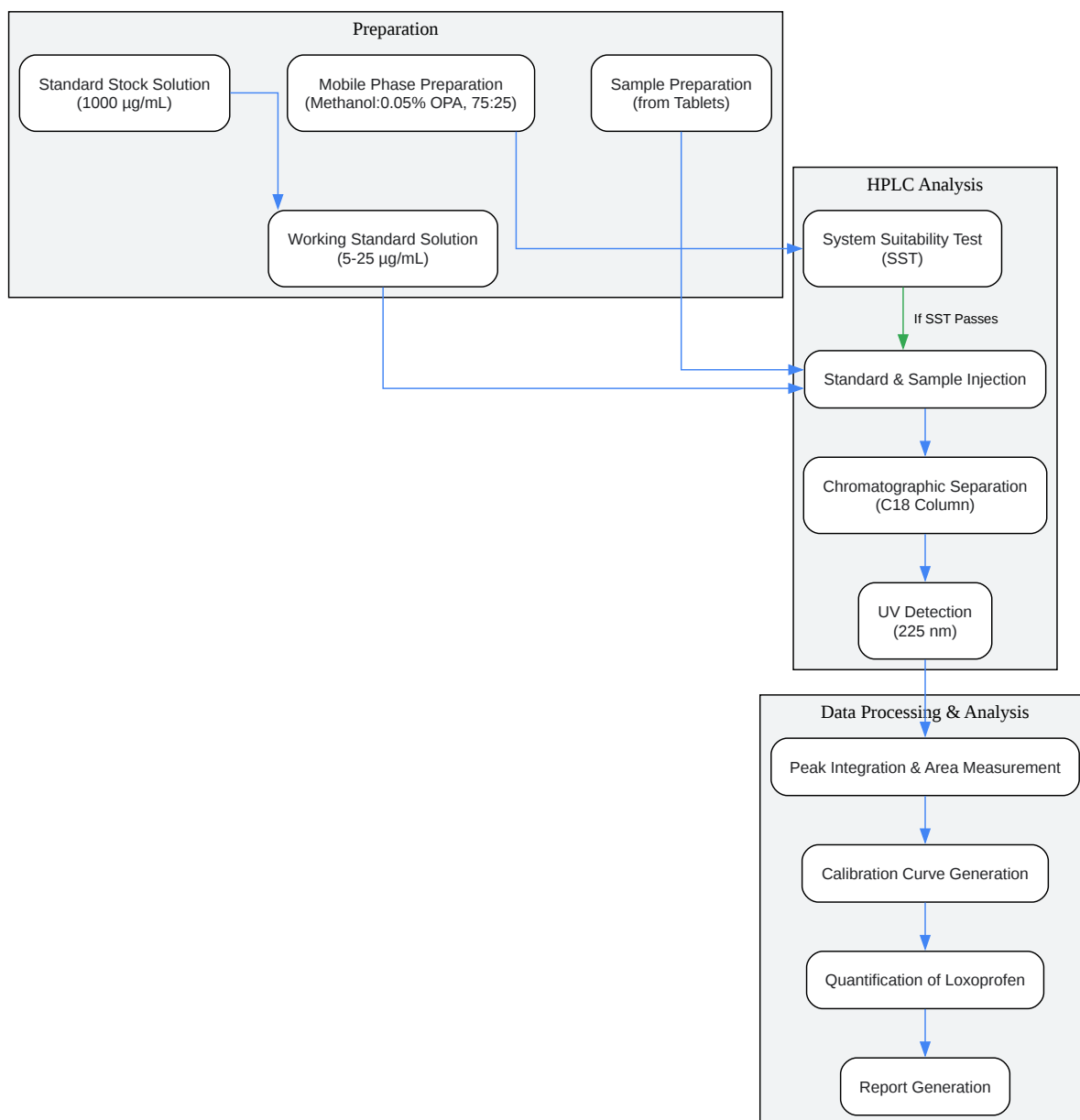
## Validation Data Summary

The following table summarizes the quantitative data obtained during method validation.

Validation Parameter	Result
Linearity Range	5 - 25 µg/mL[3]
Correlation Coefficient (r <sup>2</sup> )	0.999[3]
Accuracy (% Recovery)	97.71% to 101.09%[3]
Precision (Intra-day & Inter-day %RSD)	< 2.0%[3]
Limit of Detection (LOD)	0.09175 µg/mL[3]
Limit of Quantitation (LOQ)	0.278032 µg/mL[3]
Assay of Marketed Product	101.85 ± 0.090%[3]

## Experimental Workflow

The following diagram illustrates the logical workflow of the **loxoprofen sodium dihydrate** quantification process.



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Caption: Workflow for RP-HPLC quantification of **loxoprofen sodium dihydrate**.

## Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, accurate, precise, and robust for the quantification of **loxoprofen sodium dihydrate** in pharmaceutical preparations. The use of a cost-effective mobile phase makes this method suitable for routine quality control analysis.[3] The validation results confirm that the method adheres to the requirements of the ICH guidelines.

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